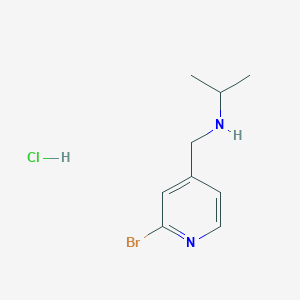

(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride

Description

(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is a secondary amine salt featuring a pyridine core substituted with a bromine atom at position 2 and an isopropylamine group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2-bromopyridin-4-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2.ClH/c1-7(2)12-6-8-3-4-11-9(10)5-8;/h3-5,7,12H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDLFNDTKLFMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=NC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353979-75-5 | |

| Record name | 4-Pyridinemethanamine, 2-bromo-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of Pyridin-4-ylmethyl Intermediate: The brominated pyridine is then reacted with formaldehyde and a reducing agent like sodium borohydride to form the pyridin-4-ylmethyl intermediate.

Introduction of Isopropylamine Group: The pyridin-4-ylmethyl intermediate is then reacted with isopropylamine under basic conditions to introduce the isopropylamine group.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides or other oxidized products.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

- This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution and coupling reactions, which are essential for creating diverse chemical entities.

Reactions Involved

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, enabling the formation of various derivatives.

- Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling to yield biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Pharmaceutical Development

- (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is utilized in the development of drugs targeting neurological and inflammatory diseases. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications.

Case Study: Neurological Disorders

- Research has shown that derivatives of this compound can interact with specific receptors involved in neurological pathways, potentially leading to new treatments for conditions such as depression and anxiety disorders.

Material Science

Functional Materials

- The compound is also employed in the preparation of functional materials, including polymers and ligands for catalysis. Its unique structural features allow it to enhance the properties of materials used in various applications.

Example Applications

- Catalysts : As a ligand, it can facilitate catalytic reactions, improving efficiency in chemical processes.

- Polymers : Incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.

Agricultural Chemicals

Agrochemical Applications

- The compound has potential applications in the formulation of agrochemicals, where its properties can be harnessed to develop effective pesticides or herbicides.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules; undergoes substitution and coupling reactions. |

| Medicinal Chemistry | Development of pharmaceuticals targeting neurological and inflammatory diseases. |

| Material Science | Preparation of functional materials; used as ligands in catalysis and enhancing polymer properties. |

| Agricultural Chemicals | Potential use in formulating effective pesticides or herbicides. |

Mechanism of Action

The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the isopropylamine group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride

- Molecular Formula : C₉H₁₂BrClN₂

- Molar Mass : 263.56 g/mol

- Key Differences: Replaces the isopropyl group with a cyclopropyl ring. This variant may exhibit distinct binding affinities in biological systems due to conformational constraints .

Pyrimidine-Based Analogues

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Molecular Formula : C₉H₁₀BrClN₄

- Similarity Score : 0.63 (structural similarity based on substituent patterns)

- Key Differences : Pyrimidine core with two nitrogen atoms enhances hydrogen-bonding capacity compared to pyridine. The chlorine substituent at position 2 and cyclopentylamine group at position 4 may influence solubility and target selectivity in medicinal chemistry applications .

(5-Bromopyrimidin-2-yl)isopropylamine

- Molecular Formula : C₇H₁₁BrN₄

- Similarity Score : 0.56

- Key Differences : Retains the isopropylamine group but positions it on a pyrimidine ring. The electronic effects of the pyrimidine nitrogen atoms could modulate reactivity in nucleophilic substitution reactions compared to the pyridine analogue .

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride

- Molecular Formula : C₈H₁₅Cl₂N₃

- Key Differences: Dihydrochloride salt form and pyrimidine core.

Physicochemical and Functional Comparisons

Solubility and Stability

- Target Compound : The hydrochloride salt form improves aqueous solubility, critical for in vitro assays. Discontinuation suggests challenges in synthesis or stability under standard storage conditions .

- Cyclopropyl Analogue : Increased lipophilicity from the cyclopropyl group may reduce solubility but enhance membrane permeability .

- Pyrimidine Analogues : Additional nitrogen atoms in pyrimidine derivatives could lower logP values compared to pyridine-based compounds, affecting partitioning behavior .

Reactivity

- Bromine Substituent : All brominated analogues (pyridine and pyrimidine) are candidates for Suzuki-Miyaura cross-coupling reactions. The pyridine core in the target compound may offer faster reaction kinetics due to reduced electron deficiency compared to pyrimidines .

- Amine Functionality: Secondary amines like isopropylamine facilitate salt formation and serve as hydrogen-bond donors, influencing interactions with biological targets .

Data Tables

Table 1. Structural and Molecular Comparison

Table 2. Functional Group Impact

| Compound | Key Functional Groups | Potential Reactivity/Applications |

|---|---|---|

| Target Compound | Bromopyridine, secondary amine | Cross-coupling, pharmaceutical intermediates |

| Cyclopropyl Analogue | Cyclopropylamine | Enhanced metabolic stability |

| Pyrimidine Analogues | Halogens, multiple amines | Nucleophilic substitution, kinase inhibition |

Biological Activity

(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C9H13BrN2·HCl. It features a pyridine ring substituted with a bromine atom and an isopropyl amine group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to target sites, potentially leading to inhibition of key biological pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly through the modulation of caspase pathways. In vitro assays have shown that it exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Mechanistic Insights :

Data Tables

Q & A

Q. What are the standard synthetic routes for (2-bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride?

The synthesis typically involves nucleophilic substitution reactions targeting the bromine atom on the pyridine ring. A common approach includes reacting a brominated pyridine precursor (e.g., 2-bromo-4-(chloromethyl)pyridine) with isopropylamine under controlled conditions. Key steps:

- Solvent selection : Ethanol or acetonitrile at 50–80°C to optimize reactivity .

- Stoichiometry : Excess isopropylamine (1.5–2.0 equivalents) to drive substitution.

- Work-up : Acidification with HCl to precipitate the hydrochloride salt. Characterization via 1H/13C NMR and elemental analysis is critical to confirm product identity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., pyridine C-H coupling) and amine proton integration .

- IR spectroscopy : To identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass spectrometry : For molecular ion ([M+H]+) and fragmentation pattern validation.

- Elemental analysis : To verify Cl⁻ content in the hydrochloride salt .

Q. How can purity be assessed during synthesis?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA).

- Melting point analysis : Compare observed values with literature data (if available).

- TLC : Monitor reaction progress using silica plates and iodine visualization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides 3D conformational data , including bond angles, torsion angles, and packing interactions. Key steps:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow diffraction-quality crystals.

- Data collection : Use a high-resolution diffractometer (e.g., Cu-Kα radiation).

- Refinement : Employ SHELXL for structural modeling, leveraging the Cambridge Structural Database (CSD) for comparative analysis . Example data output:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| R-factor | < 0.05 |

| C-Br bond length | 1.89 Å |

Q. What strategies address contradictions in reaction yields or spectral data?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).

- Isotopic labeling : Use 15N-labeled isopropylamine to track substitution efficiency via 2D NMR.

- Byproduct analysis : Employ LC-MS to identify side products (e.g., dehalogenation or dimerization) .

- Reaction monitoring : In-situ IR or Raman spectroscopy to detect intermediates .

Q. How can synthetic routes be optimized for scalability?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Catalysis : Explore Pd/Cu catalysts for C-N coupling under milder conditions .

- Flow chemistry : Improve heat/mass transfer for exothermic reactions. Optimization table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 80°C | 65 | 98 |

| DMF, 100°C | 78 | 95 |

| Flow reactor, 50°C | 85 | 99 |

Q. What computational tools predict reactivity or biological interactions?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes).

- QSAR models : Corrogate substituent effects (e.g., Br vs. Cl) on bioactivity .

- Retrosynthetic analysis : Tools like PISTACHIO or REAXYS to propose alternative synthetic pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.